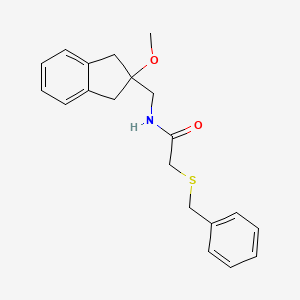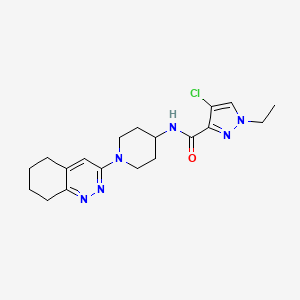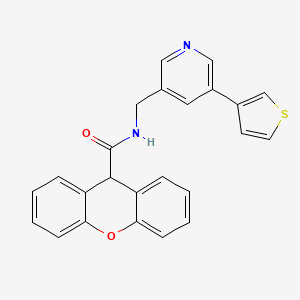![molecular formula C13H19N3O B2959133 N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide CAS No. 2305491-37-4](/img/structure/B2959133.png)
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide, also known as MPPA, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MPPA is a synthetic compound that was first synthesized in 2016 by a team of researchers at the University of California, Berkeley. Since then, MPPA has been the subject of numerous studies investigating its properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines. This compound may also act by modulating the expression of genes involved in the inflammatory response. In the field of agriculture, this compound may act by regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the expression of inducible nitric oxide synthase, an enzyme involved in the production of nitric oxide, which is a pro-inflammatory molecule.
In vivo studies have shown that this compound can reduce the severity of inflammatory diseases, such as rheumatoid arthritis and colitis, in animal models. This compound has also been shown to promote the growth and development of plants, particularly in stressful environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide in lab experiments is its versatility. This compound can be used in various scientific research applications, such as medicine, agriculture, and materials science. This compound is also relatively easy to synthesize, and its chemical properties can be easily modified to suit specific experimental needs.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to be relatively safe in animal models, its long-term effects on human health are not fully understood. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be implemented to minimize the risk of exposure.
Direcciones Futuras
There are numerous future directions for the study of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide. In the field of medicine, further studies are needed to investigate the potential use of this compound as an anti-inflammatory agent in humans. Clinical trials are needed to determine the safety and efficacy of this compound in the treatment of various inflammatory diseases.
In the field of agriculture, further studies are needed to investigate the potential use of this compound as a plant growth regulator in various crops. Studies are needed to determine the optimal concentrations and application methods of this compound for different crops and environmental conditions.
In the field of materials science, further studies are needed to investigate the potential use of this compound as a building block for the synthesis of novel materials with unique properties. Studies are needed to explore the various chemical modifications that can be made to this compound to achieve specific material properties.
Conclusion:
In conclusion, this compound is a novel compound with promising potential applications in various scientific research fields, including medicine, agriculture, and materials science. This compound has been shown to have anti-inflammatory properties, promote plant growth and development, and act as a building block for the synthesis of novel materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide can be synthesized using a multistep synthetic route involving several chemical reactions. The first step involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde with cyclopentylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding chloride, which is subsequently reacted with propargylamine to yield the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has shown promising results in various scientific research applications. In the field of medicine, this compound has been investigated for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In the field of agriculture, this compound has been studied for its potential use as a plant growth regulator. Studies have shown that this compound can promote the growth and development of plants, particularly in stressful environments, such as drought or high salt conditions.
In the field of materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and nanoparticles. Studies have shown that this compound can be used as a functional group for the synthesis of various materials with unique properties, such as fluorescence and magnetic properties.
Propiedades
IUPAC Name |
N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-13(17)15-12-6-4-5-11(12)7-10-8-14-16(2)9-10/h3,8-9,11-12H,1,4-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLUFNFQXPQXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCCC2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2959050.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2959051.png)

![N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2959054.png)



![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2959064.png)

![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)
![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B2959072.png)
![[1-(2-Methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2959073.png)